N-[2-chloro-5-(2,5-dioxopyrrolidin-1-yl)phenyl]acetamide
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Overview
Description
N-[2-chloro-5-(2,5-dioxopyrrolidin-1-yl)phenyl]acetamide is a compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound features a chloro-substituted phenyl ring attached to an acetamide group, with a pyrrolidin-1-yl moiety. The presence of these functional groups makes it a versatile intermediate in organic synthesis and a candidate for various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(2,5-dioxopyrrolidin-1-yl)phenyl]acetamide typically involves the reaction of 2-chloro-5-nitrobenzoic acid with pyrrolidine-2,5-dione under specific conditions. The nitro group is first reduced to an amine, which is then acylated with acetic anhydride to form the acetamide derivative. The reaction conditions often include the use of a suitable solvent like dichloromethane and a catalyst such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(2,5-dioxopyrrolidin-1-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the chloro group to other substituents.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
N-[2-chloro-5-(2,5-dioxopyrrolidin-1-yl)phenyl]acetamide has been explored for various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including heterocycles and pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a building block for advanced materials.
Mechanism of Action
The mechanism by which N-[2-chloro-5-(2,5-dioxopyrrolidin-1-yl)phenyl]acetamide exerts its effects involves interactions with specific molecular targets. For instance, its anticonvulsant activity is believed to be mediated through the inhibition of voltage-gated sodium channels and Cav 1.2 (L-type) calcium channels . These interactions disrupt the normal electrical activity in neurons, thereby preventing seizures.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: This compound shares the pyrrolidin-1-yl moiety and has shown broad-spectrum anticonvulsant activity.
2-cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamide: Known for its antimicrobial properties and versatility in organic synthesis.
Uniqueness
N-[2-chloro-5-(2,5-dioxopyrrolidin-1-yl)phenyl]acetamide is unique due to the presence of the chloro-substituted phenyl ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and advanced materials.
Properties
IUPAC Name |
N-[2-chloro-5-(2,5-dioxopyrrolidin-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c1-7(16)14-10-6-8(2-3-9(10)13)15-11(17)4-5-12(15)18/h2-3,6H,4-5H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLSXOVIJPQDGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)N2C(=O)CCC2=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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